REACTION_CXSMILES
|
[Na].[Cl:2][C:3]1[CH:4]=[C:5]([C:12]([O-:14])=[O:13])[C:6](=[CH:10][CH:11]=1)[C:7]([O-:9])=[O:8].S(=O)(=O)(O)O>O>[Cl:2][C:3]1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[C:6](=[CH:10][CH:11]=1)[C:7]([OH:9])=[O:8] |f:0.1,^1:0|
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Name
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monosodium 4-chlorophthalate
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Quantity
|
750 g
|
Type
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reactant
|
Smiles
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[Na].ClC=1C=C(C(C(=O)[O-])=CC1)C(=O)[O-]
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Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
The resulting brown solution was extracted with three 400 ml portions of ether
|
Type
|
ADDITION
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Details
|
The combined extracts were treated with carbon black
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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DISTILLATION
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Details
|
the ether distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(C(=O)O)=CC1)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |